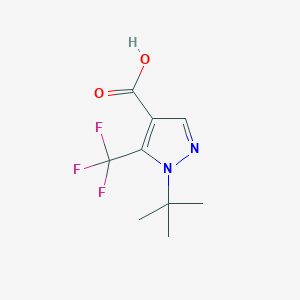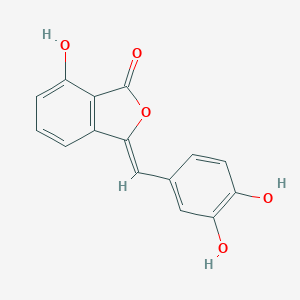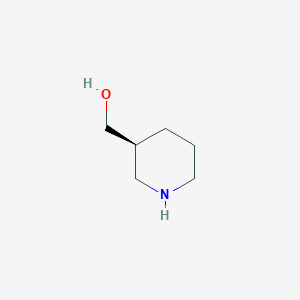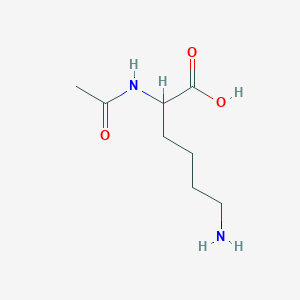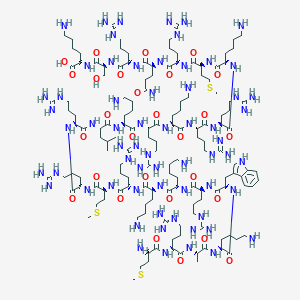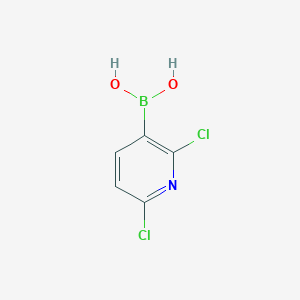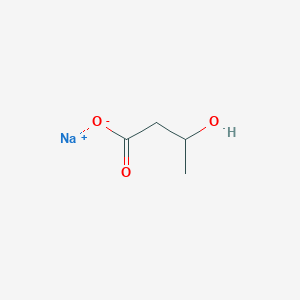
FOY 251 Benzyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FOY 251 Benzyl Ester Hydrochloride is a protected camostat metabolite . Its molecular formula is C23H22ClN3O4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl ester group and a hydrochloride group . The InChI representation of its structure isInChI=1S/C23H21N3O4.ClH/c24-23 (25)26-19-10-8-18 (9-11-19)22 (28)30-20-12-6-16 (7-13-20)14-21 (27)29-15-17-4-2-1-3-5-17;/h1-13H,14-15H2, (H4,24,25,26);1H . Physical And Chemical Properties Analysis
This compound has a molecular weight of 439.9 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its topological polar surface area is 117 Ų . The compound has a rotatable bond count of 9 .Aplicaciones Científicas De Investigación
Paraben Esters in Aquatic Environments
Parabens, including benzyl esters, are used as preservatives in various consumer products. Their occurrence, fate, and behavior in aquatic environments have been reviewed, highlighting their ubiquity in surface water and sediments due to continuous introduction from product consumption. Although parabens are biodegradable, their transformation products, particularly chlorinated by-products, pose environmental concerns due to their stability and potential toxicity. Further studies are needed to understand the impact of these compounds on aquatic ecosystems and public health (Haman, Dauchy, Rosin, & Munoz, 2015).
Benzoyl Peroxide in Dermatological Applications
Benzoyl Peroxide (BPO) is widely used in dermatology for treating acne due to its antibacterial and comedolytic activities. Research has shown its effectiveness in combination with other treatments, highlighting the lack of bacterial resistance and recommending its inclusion in long-term antibiotic regimens for acne management (Tanghetti & Popp, 2009).
Hyaluronan Esterification for Biomedical Applications
Research on hyaluronan derivatives, obtained through partial or total esterification, suggests potential in various clinical applications. These materials exhibit different physico-chemical and biological properties, influencing cell adhesion and polymer stability. The type and degree of esterification significantly affect these properties, indicating the importance of chemical modification in developing new biocompatible, degradable materials (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).
Metalloporphyrin-Catalyzed Functionalization of Saturated C-H Bonds
Metalloporphyrins have been explored for their catalytic activity in functionalizing saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion. This research highlights the potential of metalloporphyrins in organic synthesis and biomimetic studies, offering a pathway for selective and efficient chemical transformations (Che, Lo, Zhou, & Huang, 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
FOY 251 Benzyl Ester Hydrochloride is an active metabolite of the antiviral protease inhibitor Camostate . Its primary target is proteinase , a type of enzyme that conducts proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids .
Mode of Action
This compound acts as a proteinase inhibitor . It binds to the proteinase, preventing it from performing its usual role in protein breakdown. This interaction results in the inhibition of proteinase activity .
Biochemical Pathways
The inhibition of proteinase activity by this compound affects various biochemical pathways. Proteinases play a crucial role in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis. By inhibiting proteinase, FOY 251 can potentially influence these pathways .
Result of Action
The primary result of this compound’s action is the inhibition of SARS-CoV-2 infection in cell assays . By inhibiting proteinase activity, it prevents the virus from properly processing its polyproteins, which are necessary for replication . This inhibition can therefore help to control the spread of the virus within the body .
Análisis Bioquímico
Biochemical Properties
FOY 251 Benzyl Ester Hydrochloride acts as a proteinase inhibitor . It has been found to inhibit the proteolytic activity of prostasin
Cellular Effects
This compound has been shown to inhibit SARS-CoV-2 infection in cell assays
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a proteinase inhibitor . It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4.ClH/c24-23(25)26-19-10-8-18(9-11-19)22(28)30-20-12-6-16(7-13-20)14-21(27)29-15-17-4-2-1-3-5-17;/h1-13H,14-15H2,(H4,24,25,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWBXMJJACCAJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633124 |
Source


|
| Record name | 4-[2-(Benzyloxy)-2-oxoethyl]phenyl 4-[(diaminomethylidene)amino]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71079-12-4 |
Source


|
| Record name | 4-[2-(Benzyloxy)-2-oxoethyl]phenyl 4-[(diaminomethylidene)amino]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

